4-Tert-butyl-2-(chloromethyl)-1,3-thiazole
Overview
Description
4-Tert-butyl-2-(chloromethyl)-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a tert-butyl group and a chloromethyl group. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-(chloromethyl)-1,3-thiazole typically involves the reaction of 4-tert-butylthiazole with chloromethyl methyl ether in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) are typically employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole-2-one derivatives.
Reduction Products: Thiazole-2-thiol derivatives.
Substitution Products: Amine or alcohol derivatives of the thiazole ring.
Scientific Research Applications
4-Tert-butyl-2-(chloromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-(chloromethyl)-1,3-thiazole exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Tert-butylthiazole: Lacks the chloromethyl group.
2-(Chloromethyl)thiazole: Lacks the tert-butyl group.
4-Methyl-2-(chloromethyl)thiazole: Has a smaller alkyl group instead of tert-butyl.
Uniqueness: 4-Tert-butyl-2-(chloromethyl)-1,3-thiazole is unique due to the presence of both the bulky tert-butyl group and the reactive chloromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNJXBCUCGCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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